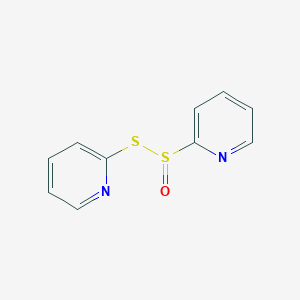

S-pyridin-2-yl Pyridine-2-sulfinothioate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2OS2 |

|---|---|

Molecular Weight |

236.3 g/mol |

IUPAC Name |

2-pyridin-2-ylsulfinylsulfanylpyridine |

InChI |

InChI=1S/C10H8N2OS2/c13-15(10-6-2-4-8-12-10)14-9-5-1-3-7-11-9/h1-8H |

InChI Key |

PGSKEBNWYGTEOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)SS(=O)C2=CC=CC=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S Pyridin 2 Yl Pyridine 2 Sulfinothioate and Its Derivatives

Precursor Synthesis and Substrate Scope in Sulfinothioate Formation

The successful synthesis of S-pyridin-2-yl pyridine-2-sulfinothioate is fundamentally dependent on the efficient preparation of its constituent precursors: a thiol and a sulfinic acid, or their activated derivatives.

Synthesis of Pyridine-2-thiols and Pyridine-2-sulfinic Acids

Pyridine-2-thiol (B7724439) , also known as 2-mercaptopyridine (B119420), is a critical starting material. It exists in equilibrium with its tautomeric thione form, pyridine-2(1H)-thione. wikipedia.org Several robust methods have been established for its synthesis. A prevalent and convenient route involves the nucleophilic substitution of 2-chloropyridine (B119429). This can be achieved by reacting 2-chloropyridine with a sulfur nucleophile such as thiourea (B124793) in an alcoholic solvent, followed by hydrolysis. exsyncorp.comgoogle.com An alternative approach utilizes anhydrous sodium hydrosulfide (B80085) as the sulfur source. google.com The original synthesis, dating back to 1931, involved heating 2-chloropyridine with calcium hydrogen sulfide. wikipedia.org

| Starting Material | Reagents | General Conditions | Reference |

|---|---|---|---|

| 2-Chloropyridine | Thiourea, then Strong Alkali (e.g., NaOH) | Reflux in alcohol (e.g., ethanol), followed by hydrolysis and acidification. | exsyncorp.comgoogle.com |

| 2-Chloropyridine | Anhydrous Sodium Hydrosulfide (NaHS) | Heating in an organic solvent. | google.com |

| 2-Chloropyridine | Calcium Hydrogen Sulfide | Heating. | wikipedia.org |

Pyridine-2-sulfinic acid is the second key precursor. The synthesis of sulfinic acids is most commonly achieved through the controlled oxidation of the corresponding thiols. The oxidation of thiols proceeds sequentially, first to a sulfenic acid (RSOH), then to a sulfinic acid (RSO₂H), and finally to a sulfonic acid (RSO₃H). nih.gov Therefore, the controlled oxidation of 2-mercaptopyridine, for instance using an oxidant like hydrogen peroxide under carefully managed conditions, represents a primary pathway to pyridine-2-sulfinic acid. nih.gov The sodium salt of pyridine-2-sulfinic acid is also noted as a precursor for the synthesis of pyridine-2-sulfonyl chloride, indicating its stability and accessibility as a chemical intermediate. chemicalbook.com

Preparation of Pyridine-2-sulfinyl Chlorides as Key Intermediates

To facilitate the esterification process, pyridine-2-sulfinic acid can be converted into a more reactive intermediate, such as pyridine-2-sulfinyl chloride. Sulfinyl chlorides are valuable electrophiles for the formation of sulfinates and sulfinothioates. The standard method for this transformation involves the reaction of a sulfinic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). This reaction proceeds by converting the hydroxyl group of the sulfinic acid into a chlorosulfite leaving group, which is then displaced by a chloride ion to yield the sulfinyl chloride. While specific literature detailing the synthesis of pyridine-2-sulfinyl chloride is scarce, this general methodology is a cornerstone of sulfur chemistry and represents the logical route from the sulfinic acid precursor.

Oxidative Coupling Strategies for Thiol and Sulfinic Acid Precursors

The formation of the S-S(O) bond in this compound requires the coupling of the thiol and sulfinic acid moieties. This can be accomplished through direct oxidative methods or with the assistance of catalysts.

Direct Oxidative Esterification Approaches

Direct oxidative esterification involves the reaction of a thiol and a sulfinic acid in the presence of an oxidizing agent. This approach circumvents the need to pre-activate the sulfinic acid as a sulfinyl chloride. A plausible strategy involves an oxidative cross-coupling reaction. For instance, systems utilizing iodine (I₂) in combination with an oxidant like tert-butyl hydroperoxide (TBHP) have been successfully employed for the oxidative cross-coupling of thiols with various nucleophiles to form S-S and S-N bonds. rsc.orgscite.ai

In such a mechanism, the pyridine-2-thiol would likely be oxidized first to a reactive sulfenyl iodide intermediate (Py-SI). This electrophilic sulfur species would then be susceptible to nucleophilic attack by the pyridine-2-sulfinate anion, leading to the formation of the desired this compound and regeneration of the iodide catalyst. This method offers an atom-economic and often metal-free pathway to the target compound class.

Catalyst-Mediated Sulfinothioate Bond Formation

Transition metal catalysis offers another powerful avenue for constructing the sulfinothioate linkage. While the direct coupling of thiols and sulfinic acids is less documented than C-S bond formations, the principles of catalytic cross-coupling are applicable. Catalytic systems based on copper and palladium are well-established for the formation of aryl sulfides from thiols and aryl halides. nih.gov

More relevantly, recent advances in the oxidative coupling reactions of NH-sulfoximines have demonstrated that nucleophiles such as thiols and sulfinates can be effectively coupled under catalytic conditions. rsc.org This suggests that a transition-metal-catalyzed process is feasible. A hypothetical catalytic cycle could involve the oxidative addition of a sulfenyl species to a low-valent metal center (e.g., Cu(I) or Pd(0)), followed by reaction with the sulfinate and subsequent reductive elimination to release the sulfinothioate product and regenerate the active catalyst. Such methods often provide high selectivity and functional group tolerance under mild conditions.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of reaction conditions. This process is a critical step in developing any synthetic methodology for practical application. rsc.orgd-nb.info Key parameters that must be considered, particularly for the oxidative coupling step, include the choice of oxidant, catalyst, solvent, temperature, and stoichiometry of the reactants.

Oxidant: In direct oxidative approaches, the nature and amount of the oxidant (e.g., H₂O₂, TBHP, I₂) are crucial. Too little may result in incomplete conversion, while an excess or an overly powerful oxidant could lead to over-oxidation of the thiol or the product to sulfonic acids or other byproducts.

Catalyst: For catalyst-mediated reactions, screening different metal precursors (e.g., CuI, Cu(OAc)₂, Pd(OAc)₂) and ligands is essential to find the most active and selective system. Catalyst loading is also optimized to balance reaction efficiency with cost.

Solvent: The polarity and coordinating ability of the solvent can significantly influence reaction rates and pathways. Solvents ranging from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile) would be evaluated.

Temperature: Temperature affects reaction kinetics, but can also impact selectivity and substrate stability. rsc.org An optimal temperature is sought to achieve a reasonable reaction time without promoting decomposition or side reactions.

Base/Additives: The presence of a base may be necessary to deprotonate the thiol or sulfinic acid, increasing its nucleophilicity. Other additives might be required to stabilize the catalyst or intermediates.

The following table illustrates a hypothetical optimization study for a generic oxidative coupling reaction to form a sulfinothioate, demonstrating how systematic variation of parameters can lead to an ideal set of conditions.

| Entry | Oxidant (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | H₂O₂ (1.1) | CH₃CN | 25 | 12 | 45 |

| 2 | TBHP (1.2) | CH₃CN | 25 | 12 | 62 |

| 3 | I₂/TBHP (0.1/1.2) | CH₃CN | 25 | 4 | 85 |

| 4 | I₂/TBHP (0.1/1.2) | DCM | 25 | 4 | 71 |

| 5 | I₂/TBHP (0.1/1.2) | CH₃CN | 50 | 2 | 91 |

| 6 | I₂/TBHP (0.1/1.2) | CH₃CN | 0 | 10 | 78 |

Solvent Effects and Temperature Control

In the proposed synthesis of this compound, the choice of solvent would be critical to ensure the solubility of the reactants and to control the reaction rate. Aprotic solvents such as dichloromethane (B109758) (DCM), chloroform, or tetrahydrofuran (B95107) (THF) are often employed in similar reactions to minimize side reactions.

Temperature control would be essential to manage the reactivity of the sulfinyl chloride intermediate and to prevent undesired side reactions, such as the disproportionation of the sulfinothioate product. The reaction would likely be initiated at a low temperature, such as 0 °C or -78 °C, and then gradually warmed to room temperature to allow for a controlled reaction.

Stoichiometric and Catalytic Reagent Control

The stoichiometry of the reactants would need to be carefully controlled to maximize the yield of the desired unsymmetrical product and to minimize the formation of symmetrical disulfides. Typically, a slight excess of one of the reactants might be used to drive the reaction to completion.

The use of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), would likely be necessary to scavenge the HCl generated during the reaction of the sulfinyl chloride with the thiol. The choice of base and its stoichiometry would be important to prevent unwanted side reactions. While catalytic methods are common for the synthesis of diaryl sulfides and sulfones, the direct formation of the sulfinothioate bond from a sulfinyl chloride and a thiol is typically a stoichiometric reaction.

Scalable Synthesis Protocols and Process Intensification

While there is no specific information on the scalable synthesis of this compound, general principles for scaling up similar chemical processes can be applied.

Multi-Gram Scale Synthesis Considerations

Scaling up the synthesis from a laboratory to a multi-gram scale would require careful consideration of several factors:

Heat Transfer: The reaction is likely exothermic, and efficient heat dissipation would be crucial to maintain temperature control and prevent runaway reactions.

Mixing: Ensuring efficient mixing of the reactants is vital for achieving consistent reaction progress and avoiding localized concentration gradients that could lead to side product formation.

Reagent Addition: The rate of addition of the sulfinyl chloride to the solution of 2-mercaptopyridine would need to be carefully controlled to maintain the desired reaction temperature.

Workup and Purification Methodologies to Maximize Product Recovery

Following the reaction, a standard aqueous workup would likely be employed to remove the base hydrochloride salt and any unreacted starting materials. This would typically involve washing the organic layer with a dilute acid, followed by a wash with brine.

Purification of the crude product would likely be achieved through column chromatography on silica (B1680970) gel. The choice of eluent would be critical for separating the desired product from any symmetrical disulfide byproducts and other impurities. The following table outlines a hypothetical purification scheme:

| Step | Description | Purpose |

| 1. Quenching | The reaction mixture is poured into cold water or a dilute aqueous acid solution. | To stop the reaction and begin the removal of water-soluble byproducts. |

| 2. Extraction | The aqueous mixture is extracted with an organic solvent like dichloromethane or ethyl acetate (B1210297). | To transfer the product into the organic phase. |

| 3. Washing | The organic layer is washed sequentially with water, dilute aqueous bicarbonate solution, and brine. | To remove residual acid, base, and salts. |

| 4. Drying | The organic layer is dried over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate. | To remove residual water. |

| 5. Concentration | The solvent is removed under reduced pressure. | To obtain the crude product. |

| 6. Chromatography | The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. | To isolate the pure this compound. |

Stereoselective Synthesis of Chiral Analogs (if applicable to specific derivatives)

The synthesis of chiral, non-racemic sulfinothioates can be a significant challenge. If chiral derivatives of this compound were desired, a stereoselective synthesis would be necessary. One potential approach could involve the use of a chiral auxiliary. For instance, a chiral alcohol could be reacted with pyridine-2-sulfinyl chloride to form a diastereomeric mixture of sulfinate esters. After separation of the diastereomers, reaction with 2-mercaptopyridine could potentially yield the enantiomerically enriched sulfinothioate.

Alternatively, asymmetric oxidation of a corresponding unsymmetrical disulfide could be explored, although achieving high enantioselectivity in such reactions can be difficult. The development of stereoselective methods would be a key area of research for accessing chiral analogs of this compound.

Chemical Reactivity and Mechanistic Investigations of S Pyridin 2 Yl Pyridine 2 Sulfinothioate

Reactivity at the Sulfinothioate Moiety

The sulfinothioate group (-S(O)-S-) is the most reactive center of the molecule, characterized by two sulfur atoms in different oxidation states. This inherent asymmetry makes it a prime target for various chemical reagents.

Nucleophilic Attack on Sulfur Centers

The sulfinothioate moiety is susceptible to nucleophilic attack, a reaction driven by the electrophilic nature of the sulfur atoms. Nucleophiles can target either the sulfinyl sulfur (S=O) or the sulfenyl sulfur (-S-). The regioselectivity of this attack is influenced by the nature of the nucleophile and the reaction conditions.

Strong nucleophiles, such as thiols, readily engage in thiol-disulfide exchange reactions with the sulfinothioate linkage. iust.ac.irrsc.orgyoutube.comscripps.edubhu.ac.inusd.edu This process is particularly efficient with pyridyl disulfides and their derivatives, highlighting the lability of the S-S bond. iust.ac.irrsc.orgyoutube.comscripps.edubhu.ac.inusd.edu The reaction proceeds via a nucleophilic substitution mechanism, where the incoming thiol attacks one of the sulfur atoms, leading to the cleavage of the disulfide bond and the formation of a new disulfide and pyridine-2-thione. The reaction can be monitored by observing the release of pyridine-2-thione spectrophotometrically. rsc.orgyoutube.com

The table below summarizes the typical reactivity of pyridyl disulfide derivatives with thiol nucleophiles.

| Nucleophile | Product(s) | Reaction Conditions | Reference(s) |

| Thiol (R-SH) | Unsymmetrical disulfide (R-S-S-Py), Pyridine-2-thione | Mild, often in buffered solutions | iust.ac.irrsc.orgyoutube.com |

| Cysteine | Cysteine-pyridyl disulfide, Pyridine-2-thione | Physiological pH | youtube.com |

It is important to note that while direct experimental data on S-pyridin-2-yl pyridine-2-sulfinothioate is limited, the behavior of analogous pyridyl disulfides provides a strong basis for predicting its reactivity with nucleophiles.

Electrophilic Behavior of the Sulfinothioate Group

While the primary reactivity of the sulfinothioate group is nucleophilic attack at the sulfur atoms, the oxygen atom of the sulfinyl group possesses lone pairs of electrons and can, in principle, act as a nucleophile towards strong electrophiles. However, this reactivity is generally less pronounced compared to the electrophilicity of the sulfur atoms.

Redox Transformations and Associated Products

The sulfur atoms in this compound can undergo changes in their oxidation states, leading to various redox products. Oxidation of the sulfinothioate can lead to the formation of the corresponding thiolsulfonate, where the sulfinyl sulfur is further oxidized. Conversely, reduction of the sulfinothioate would likely lead to the cleavage of the S-S bond, yielding pyridine-2-thiol (B7724439) and pyridine-2-sulfenic acid, which is generally unstable and may undergo further reactions.

Pyridyl disulfides are known to be effective oxidizing agents for thiols, resulting in the formation of disulfide bonds. chemrxiv.org This redox activity is a key feature of their chemical utility.

Thermal Rearrangements and Fragmentation Pathways

Transformations Involving the Pyridine (B92270) Ring(s)

The pyridine rings in this compound are generally less reactive than the sulfinothioate moiety, particularly towards electrophiles.

Electrophilic Aromatic Substitution on Pyridine Rings

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This deactivation makes electrophilic aromatic substitution (EAS) reactions on pyridine significantly more challenging compared to benzene. rsc.org When EAS does occur, it typically requires harsh reaction conditions and proceeds with substitution at the 3-position (meta to the nitrogen).

The presence of the sulfinothioate group, which is electron-withdrawing, would further deactivate the pyridine rings towards electrophilic attack. Therefore, direct electrophilic substitution on the pyridine rings of this compound is expected to be very difficult to achieve.

However, the reactivity of the pyridine ring towards electrophiles can be enhanced by conversion to the corresponding pyridine N-oxide. The N-oxide group is electron-donating and directs incoming electrophiles to the 2- and 4-positions. Subsequent deoxygenation can then yield the substituted pyridine. While this strategy is well-established for pyridine itself, its application to this compound would need to consider the potential reactivity of the sulfinothioate group under the oxidation and substitution conditions.

| Reaction | Reagents | Expected Product(s) | Notes |

| Nitration | HNO₃/H₂SO₄ | 3-Nitropyridine derivative | Very low yield, harsh conditions |

| Sulfonation | SO₃/H₂SO₄ | Pyridine-3-sulfonic acid derivative | Very low yield, harsh conditions |

| Halogenation | X₂/Lewis Acid | 3-Halopyridine derivative | Very low yield, harsh conditions |

Nucleophilic Aromatic Substitution on Pyridine Rings

The pyridine rings in this compound are inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further amplified by the electron-withdrawing nature of the sulfinothioate group at the C-2 position. Consequently, the molecule is susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic attack is strongly favored at the C-2 and C-4 positions (ortho and para to the nitrogen, respectively) because the negative charge in the resulting intermediate can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.comechemi.comquora.com In the case of this compound, the C-2 position is occupied by the sulfinothioate leaving group, making it a prime site for substitution. The SNAr mechanism proceeds via a two-step addition-elimination pathway. pearson.comwikipedia.org The first step, which is typically rate-determining, involves the attack of a nucleophile to form a high-energy, negatively charged intermediate known as a Meisenheimer complex. echemi.compearson.com The stability of this intermediate is crucial for the reaction to proceed. stackexchange.com The presence of the nitrogen atom and the C-2 sulfinothioate group helps stabilize this complex through resonance. stackexchange.comechemi.com The second step involves the elimination of the pyridine-2-sulfinothioate leaving group to restore the aromaticity of the ring. youtube.com

The reactivity in SNAr reactions can be influenced by the nature of the nucleophile and the leaving group. Stronger nucleophiles will generally react faster. While the pyridine-2-sulfinothioate group's efficacy as a leaving group is not extensively documented, analogous compounds like 2-sulfonyl pyridines are known to be effective in SNAr reactions with thiol nucleophiles. nih.gov

| Nucleophile (Nu-) | Predicted Product | Reaction Conditions |

|---|---|---|

| RO- (Alkoxide) | 2-Alkoxypyridine | Alcohol, Base |

| RS- (Thiolate) | 2-Alkylthiopyridine | Aprotic solvent (e.g., HMPA, NMP) sci-hub.se |

| R2NH (Amine) | 2-(Dialkylamino)pyridine | Aqueous or organic solvent researchgate.net |

| CN- (Cyanide) | 2-Cyanopyridine | Aprotic polar solvent |

Ligand Exchange Reactions and Coordination Chemistry

The this compound molecule possesses multiple potential coordination sites, making it an interesting candidate for ligand exchange reactions and coordination chemistry. The two nitrogen atoms of the pyridine rings contain sp²-hybridized lone pairs of electrons that are available for coordination to metal ions. nih.govuoanbar.edu.iq Additionally, the sulfur atoms and the oxygen atom of the sulfinothioate bridge have lone pairs that could potentially participate in metal binding.

This multivalency allows the molecule to act as a versatile ligand. It could function as:

A monodentate ligand , coordinating through one of the pyridine nitrogen atoms. Steric hindrance from the bulky substituent at the ortho position might influence this binding mode. rsc.org

A bidentate chelating ligand , potentially coordinating through the nitrogen and a sulfur atom of the same pyridine-sulfinothioate moiety, forming a stable five-membered ring with a metal center.

A bridging ligand , linking two or more metal centers. This could occur through the two pyridine nitrogen atoms, leading to the formation of coordination polymers or discrete multinuclear complexes. Flexible thioether pyridine ligands are known to form a variety of coordination complexes, including 1D chains and 2D networks. globethesis.com

The coordination chemistry of thioethers with transition metals is well-established. acs.org The specific coordination mode adopted would depend on several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions, and the presence of competing ligands.

| Coordination Mode | Coordinating Atoms | Potential Complex Structure |

|---|---|---|

| Monodentate | N (pyridyl) | [M(L)Xn] |

| Bidentate (Chelating) | N, S | [M(L)Xn-1] |

| Bidentate (Bridging) | N, N' | [M2(L)X2n] or [M(L)Xn]m (Polymer) |

| Tridentate (Bridging) | N, S, N' | [M2(L)X2n-1] |

N-Oxidation and its Influence on Reactivity

The nitrogen atoms of the pyridine rings in this compound can be oxidized to form the corresponding pyridine N-oxides. scripps.edu This transformation is typically achieved using oxidizing agents such as peracetic acid, m-chloroperbenzoic acid (m-CPBA), or dimethyldioxirane. researchgate.netnih.gov The formation of the N-O bond significantly alters the electronic properties and reactivity of the pyridine ring.

The N-oxide group has a profound influence on the ring's reactivity:

Reactivity towards Nucleophiles: The N-O moiety is strongly electron-withdrawing, further deactivating the ring towards electrophilic attack but significantly activating it for nucleophilic substitution, particularly at the C-2 and C-4 positions. scripps.edustackexchange.com Therefore, the N-oxide of this compound would be expected to be even more reactive towards nucleophiles in SNAr reactions than the parent compound.

Reactivity towards Electrophiles: While the pyridine ring is generally deactivated to electrophilic aromatic substitution, N-oxidation can facilitate substitution at the C-4 position. The oxygen atom can donate electron density back into the ring via resonance, partially offsetting the inductive withdrawal of the N-O group and directing electrophiles to the 4-position.

Direct Reactions at the Oxygen: The N-oxide oxygen itself can act as a nucleophile, attacking electrophiles. This can be followed by a subsequent attack of another nucleophile at the C-2 position, leading to functionalization of the ring. scripps.edustackexchange.com

Steric effects from the substituent at the C-2 position can influence the rate of N-oxidation. researchgate.net

| Reaction Type | This compound | This compound N-oxide |

|---|---|---|

| SNAr at C-2 | Favorable | More Favorable (Increased Rate) scripps.edu |

| SEAr at C-3 | Unfavorable/Harsh Conditions uoanbar.edu.iq | Highly Unfavorable |

| SEAr at C-4 | Unfavorable uoanbar.edu.iq | Possible |

Detailed Mechanistic Studies of Key Reactions

Kinetic Studies of Reaction Pathways

Kinetic studies are essential for elucidating the mechanism of reactions involving this compound, particularly for nucleophilic aromatic substitution (SNAr). For a typical SNAr reaction, the rate is dependent on the concentrations of both the substrate and the nucleophile, leading to a second-order rate law:

Rate = k[Substrate][Nucleophile]

This relationship implies that the reaction proceeds through a bimolecular transition state in the rate-determining step. researchgate.net In the context of the generally accepted two-step addition-elimination mechanism, the first step—the nucleophilic attack and formation of the Meisenheimer complex—is usually the rate-determining step (RDS). echemi.comnih.gov

Several factors can influence the reaction rate constant (k):

Nucleophile Strength: A more potent nucleophile will lead to a faster reaction rate. Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile, can provide insight into the degree of bond formation in the transition state. nih.gov

Solvent: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the nucleophilic reagent without strongly solvating the anion, thus enhancing its nucleophilicity.

Leaving Group Ability: The rate of the second step (expulsion of the leaving group) can sometimes become rate-limiting, especially with poor leaving groups. sci-hub.se In studies of related pyridinium (B92312) ions, the rate-determining step was found to vary depending on the leaving group. nih.govresearchgate.net

| Factor | Effect on Rate Constant (k) | Rationale |

|---|---|---|

| Increased Nucleophile Basicity/Strength | Increase | Lowers activation energy for the first (RDS) step. nih.gov |

| Use of Polar Aprotic Solvent | Increase | Enhances the "naked" nucleophilicity of the attacking species. |

| Increased Temperature | Increase | Provides more kinetic energy to overcome the activation barrier. |

| Improved Leaving Group Stability | Increase | Lowers the activation energy for the second step; may become RDS with very poor leaving groups. sci-hub.se |

Identification and Characterization of Reaction Intermediates

The key reaction intermediate in the SNAr pathway of this compound is the Meisenheimer complex. pearson.comwikipedia.org This anionic σ-complex is formed when the nucleophile adds to the C-2 position of one of the pyridine rings, temporarily breaking the ring's aromaticity. researchgate.net The structure is characterized by an sp³-hybridized carbon at the site of attack, which is bonded to both the incoming nucleophile and the sulfinothioate leaving group.

The negative charge of the Meisenheimer complex is delocalized throughout the π-system of the ring and, most importantly, onto the electronegative nitrogen atom. stackexchange.compearson.com This delocalization is a critical stabilizing factor. The electron-withdrawing sulfinothioate group further stabilizes the negative charge.

Although often transient, Meisenheimer complexes can sometimes be observed and characterized, particularly at low temperatures or with specific substrate-nucleophile combinations that lead to more stable intermediates. acs.org Spectroscopic techniques are vital for their identification:

NMR Spectroscopy: The formation of the sp³-hybridized carbon results in a significant upfield shift in the ¹³C NMR spectrum. ¹H NMR would also show characteristic shifts in the aromatic protons due to the loss of aromaticity and change in electron distribution. acs.org

UV-Vis Spectroscopy: The disruption of the aromatic system leads to a significant change in the electronic structure, which can be detected by a shift to longer wavelengths (bathochromic shift) in the UV-Vis absorption spectrum. researchgate.net

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry can be used to detect the anionic intermediate directly in the gas phase.

Transition State Analysis and Reaction Energetics

The SNAr reaction of this compound is best described by a reaction coordinate diagram featuring two transition states (TS1 and TS2) and one intermediate (the Meisenheimer complex).

Intermediate (Meisenheimer Complex): The Meisenheimer complex resides in a potential energy well between the two transition states. Its stability relative to the reactants and transition states is crucial. A more stable intermediate, facilitated by electron-withdrawing groups like the sulfinothioate moiety, generally leads to a more stable (lower energy) TS1, thus accelerating the reaction.

Second Step (Collapse of Intermediate): The intermediate then collapses to form the final product by expelling the pyridine-2-sulfinothioate leaving group. This occurs via the second transition state (TS2), which involves the breaking of the C-S bond and the reformation of the aromatic π-system. The activation energy for this step (ΔG‡₂) is typically lower than for the first step, especially with a good leaving group, making the initial attack the RDS. sci-hub.se

Computational studies using Density Functional Theory (DFT) could provide detailed insights into the structures of the transition states and the energetics of the reaction pathway, confirming the influence of the sulfinothioate group on the reaction profile. rsc.org

Applications in Advanced Organic Synthesis and Catalysis

S-pyridin-2-yl Pyridine-2-sulfinothioate as a Versatile Synthetic Reagent

There is currently no available information detailing the use of this compound in the following capacities:

Integration as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The application of this compound or its derivatives in the field of asymmetric catalysis is not documented in the reviewed literature.

Ligand Effects on Catalyst Performance and Selectivity

The performance and selectivity of a metal catalyst are critically influenced by the electronic and steric properties of its coordinating ligands. Pyridine-containing ligands, particularly those with sulfur donor atoms, have been shown to modulate the reactivity of metal centers in various catalytic transformations. While this compound itself has not been extensively studied as a ligand, research on analogous pyridine-2-thiolate (B1254107) ligands provides insight into how such structures can affect catalyst performance.

For instance, in tungsten complexes, the substitution pattern on pyridine-2-thiolate ligands has a demonstrable effect on the complex's reactivity towards acetylene (B1199291) insertion. nih.gov The electronic properties of substituents on the pyridine (B92270) ring can alter the electron density at the metal center, thereby influencing its catalytic activity. Steric hindrance introduced by bulky substituents can also dictate the coordination geometry and the accessibility of the catalytic site, which in turn affects selectivity. nih.gov

In a study of tungsten acetylene complexes stabilized with various pyridine-2-thiolate ligands, it was observed that both steric and electronic factors of the ligand governed the outcome of the reaction. nih.gov For example, ligands with high steric demand and electron-withdrawing features were found to prevent the insertion of acetylene. nih.gov This highlights the delicate balance of ligand properties required to achieve a desired catalytic outcome.

The following table illustrates how modifications to a pyridine-thiolate ligand can influence the reactivity and product distribution in a tungsten-catalyzed reaction.

| Ligand | Substituent Position | Electronic Effect | Steric Hindrance | Outcome of Acetylene Insertion |

| Pyridine-2-thiolate | Unsubstituted | Neutral | Low | Insertion occurs |

| 4-MePyS | 4 | Electron-donating | Low | Insertion occurs |

| 3-ClPyS | 3 | Electron-withdrawing | Low | Mixture of insertion and starting material |

| 6-substituted PyS | 6 | Variable | High | Favors S,S-cis orientation, may inhibit insertion |

Note: This table is based on findings for pyridine-2-thiolate ligands in tungsten complexes and is intended to be illustrative of potential effects for this compound.

Building Block in Complex Molecular Architectures and Heterocyclic Chemistry

The pyridine and sulfur-containing moieties of this compound make it a potential building block for the synthesis of more complex molecules, particularly heterocyclic structures.

Pyridine-fused heterocycles are of significant interest in medicinal chemistry and material science due to their unique structural and electronic properties. ias.ac.in The synthesis of these systems often involves the strategic construction of one heterocyclic ring onto a pre-existing one. ias.ac.in Compounds containing both pyridine and a reactive sulfur group can serve as valuable precursors in such synthetic strategies.

For example, methods for synthesizing furo[2,3-b]pyridines, a class of fused heterocycles, often start from prefunctionalized pyridine rings. ias.ac.in A molecule like this compound could potentially be utilized in cyclization reactions where the sulfinothioate group acts as a leaving group or a handle for further functionalization, leading to the formation of a new ring fused to the pyridine core. The synthesis of various pyridine-fused systems, such as pyrrolo-pyridines, demonstrates the versatility of using substituted pyridines as foundational synthons. ias.ac.in

The reactivity of the C-S bond and the presence of the pyridyl nitrogen offer multiple reaction pathways, including intramolecular cyclizations, to form bicyclic or polycyclic structures. While specific examples using this compound are not documented, the principles of heterocyclic synthesis suggest its potential utility in this area.

Macrocyclic compounds are large ring structures that are important in areas such as host-guest chemistry and the development of therapeutic agents. The synthesis of these molecules often relies on reactions that can efficiently form large rings, a process known as macrocyclization. Thioesters are known to be effective activating groups for carboxylic acids in macrocyclization reactions, particularly in the synthesis of macrocyclic peptides and polyketides. nih.gov

In chemoenzymatic approaches, thioesterase (TE) domains are used to catalyze the head-to-tail macrocyclization of linear precursors. nih.gov These enzymes recognize and act upon thioester moieties. A synthetic building block containing a pyridylthioester-like linkage could potentially be employed in similar strategies. The pyridine group could also play a role in directing the conformation of the linear precursor to favor cyclization over intermolecular polymerization.

Furthermore, pyridine-containing ligands have been incorporated into macrocyclic structures to create complexes with specific catalytic or binding properties. nih.govresearchgate.net The resulting metallomacrocycles can act as catalysts for various organic transformations. nih.govresearchgate.net The synthesis of such macrocycles often involves the condensation of pyridine-based building blocks. The dual functionality of this compound could potentially be exploited in the stepwise or template-directed synthesis of novel macrocyclic and supramolecular assemblies.

Advanced Spectroscopic and Structural Characterization for Mechanistic and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For S-pyridin-2-yl pyridine-2-sulfinothioate, a suite of NMR experiments would be employed to establish its constitution and conformational preferences.

Multi-Dimensional NMR for Structural Connectivity and Stereochemistry

Multi-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) chemical shifts and determining the connectivity of atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the two pyridine (B92270) rings. Due to the asymmetry of the sulfinothioate linkage, the corresponding protons on the two rings would likely be chemically non-equivalent. The chemical shifts would be influenced by the electron-withdrawing nature of the sulfinothioate group and the nitrogen atoms in the pyridine rings.

¹³C NMR: The carbon NMR spectrum would provide information on the electronic environment of each carbon atom. The carbon atoms directly attached to the sulfur and nitrogen atoms are expected to show characteristic chemical shifts.

COSY: This experiment would reveal proton-proton coupling networks within each pyridine ring, confirming the positions of the substituents.

HSQC: This experiment correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of carbon signals based on their attached protons.

HMBC: This technique reveals long-range correlations between protons and carbons (typically over two to three bonds), which is instrumental in establishing the connectivity across the sulfinothioate bridge (S-S=O) and linking the two pyridine rings.

Based on data from analogous S-(pyridin-2-yl) benzothioesters, the pyridine proton signals are typically observed in the aromatic region of the ¹H NMR spectrum. nih.gov A hypothetical data table for this compound, based on expected chemical shift ranges for such structures, is presented below.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This data is predictive and not based on published experimental results for this specific compound.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine Ring A (S-linked) | 7.0 - 8.5 | 120 - 160 |

| Pyridine Ring B (SO-linked) | 7.2 - 8.7 | 122 - 165 |

Dynamic NMR for Conformational Studies

The S-S(O) bond in thiosulfinates can exhibit restricted rotation, leading to the existence of different conformers in solution. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational dynamics. By monitoring the NMR spectra at variable temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers to conformational exchange. At low temperatures, the exchange between conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is increased, the rate of exchange increases, leading to broadening of the signals and eventual coalescence into a time-averaged spectrum. Analysis of these line shape changes allows for the determination of thermodynamic and kinetic parameters for the conformational processes.

Mass Spectrometry for Reaction Monitoring and Intermediate Detection

Mass spectrometry is a highly sensitive analytical technique that provides information about the mass-to-charge ratio of ions. It is invaluable for confirming the molecular weight of a compound and for probing reaction mechanisms by detecting intermediates.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Mechanistic Probes

Electrospray ionization is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation. ESI-MS is particularly well-suited for studying reaction mechanisms as it can be used to detect and characterize charged intermediates in a reaction mixture. For reactions involving this compound, ESI-MS could be employed to monitor the progress of the reaction and to identify any cationic or anionic intermediates that may be formed. For instance, in reactions where the sulfinothioate acts as a sulfenylating agent, ESI-MS could potentially detect the pyridinesulfenium cation or related species.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a crucial step in the characterization of a new compound. For this compound (C₁₀H₈N₂OS₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 2: Exact Mass Data for this compound

| Molecular Formula | Calculated Exact Mass (m/z) |

| C₁₀H₈N₂OS₂ | 236.0078 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsion angles, offering a detailed picture of its molecular geometry in the solid state. This information is critical for understanding the conformational preferences of the molecule and the nature of the S-S(O) bond.

In related S-(pyridin-2-yl) benzothioester structures, the pyridine ring is often observed to be twisted relative to the plane of the thioester group. nih.gov A similar non-planar conformation might be expected for this compound, influenced by steric and electronic interactions between the two pyridine rings and the sulfinothioate linkage. The crystal packing would also reveal any significant intermolecular interactions, such as hydrogen bonds or π-stacking, which can influence the solid-state conformation.

Table 3: Key Structural Parameters from a Hypothetical X-ray Crystallographic Analysis of this compound (Note: This data is predictive and not based on published experimental results for this specific compound.)

| Parameter | Predicted Value |

| S-S Bond Length | ~2.1 Å |

| S=O Bond Length | ~1.5 Å |

| C-S-S-C Torsion Angle | Variable, indicating potential for conformational isomers |

Bond Lengths, Angles, and Dihedral Angles Analysis

No published crystallographic data for this compound could be located. Therefore, specific bond lengths, bond angles, and dihedral angles for this molecule are not available. While data exists for similar structures, such as S-(pyridin-2-yl) benzothioates, it is not scientifically appropriate to extrapolate this information to the target compound due to the differences in the electronic and steric nature of the sulfinothioate group compared to a benzothioate group.

Intermolecular Interactions and Crystal Packing

Without a determined crystal structure, a definitive analysis of the intermolecular interactions and crystal packing of this compound is impossible. Such an analysis would require single-crystal X-ray diffraction data, which does not appear to be publicly available.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding States

No experimental Infrared (IR) or Raman spectra for this compound have been found in the searched literature. A detailed analysis of its functional groups and bonding states through vibrational spectroscopy is therefore not possible.

Electronic Spectroscopy (UV-Vis, CD) for Electronic Transitions and Chirality

Similarly, there is no available experimental data on the electronic spectroscopy of this compound. UV-Vis and Circular Dichroism (CD) spectra have not been published, precluding any analysis of its electronic transitions or chirality.

Theoretical and Computational Chemistry of S Pyridin 2 Yl Pyridine 2 Sulfinothioate

Quantum Chemical Calculations for Electronic Structure and Bonding

Currently, there is a lack of specific published data on the quantum chemical calculations for S-pyridin-2-yl pyridine-2-sulfinothioate.

Density Functional Theory (DFT) for Molecular Orbitals and Charge Distribution

No specific studies utilizing Density Functional Theory to analyze the molecular orbitals and charge distribution of this compound have been found in the reviewed literature.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Detailed Natural Bond Orbital (NBO) analyses to investigate the intermolecular interactions of this compound are not available in the current body of scientific research.

Computational Modeling of Reaction Mechanisms and Pathways

The computational modeling of reaction mechanisms and pathways involving this compound has not been a subject of published research.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

There are no available studies that have performed transition state localization and Intrinsic Reaction Coordinate (IRC) analysis for reactions involving this compound.

Energy Profiles and Reaction Barriers

Specific energy profiles and the calculation of reaction barriers for this compound are not documented in the scientific literature.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics simulations specifically for this compound have not been reported in the reviewed literature.

Potential Energy Surface Exploration

A potential energy surface (PES) exploration for this compound would computationally map the energy of the molecule as a function of its geometry. This analysis is crucial for identifying the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.

Typically, this would involve:

Conformational Search: Identifying all possible stable and low-energy shapes of the molecule that result from rotations around its single bonds, particularly the S-S and S-C bonds.

Energy Minimization: Optimizing the geometry of each identified conformer to find the lowest energy state for that particular arrangement.

Transition State Search: Locating the highest energy points (transition states) on the reaction paths that connect different conformers. The energy difference between a conformer and a transition state represents the activation energy for that conformational change.

Such a study would yield a detailed map of the molecule's flexibility and the relative populations of its different shapes at a given temperature. However, no specific data on the stable conformers, transition states, or rotational energy barriers for this compound has been published.

Solvent Effects on Conformation and Reactivity

The surrounding environment, particularly the solvent, can significantly influence a molecule's properties. Computational studies on solvent effects would investigate how the conformation and reactivity of this compound change in different media (e.g., polar vs. non-polar solvents).

This analysis is generally performed using:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This method, such as the Polarizable Continuum Model (PCM), is computationally efficient for estimating how a solvent stabilizes different molecular conformations or transition states.

Explicit Solvation Models: Individual solvent molecules are included in the calculation, providing a more detailed and accurate picture of specific interactions like hydrogen bonding.

A computational investigation would reveal whether polar solvents stabilize more polar conformers of the molecule and could predict how the solvent environment might affect the rates of reactions involving the sulfinothioate group. No specific computational studies detailing these effects for this compound were found in the literature.

Prediction of Spectroscopic Properties from First Principles

First principles (or ab initio) quantum chemical calculations can predict various spectroscopic properties of a molecule before it is synthesized or analyzed experimentally. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.

For this compound, these calculations would typically involve:

NMR Spectroscopy: Predicting the ¹H and ¹³C chemical shifts. This is often done using the Gauge-Independent Atomic Orbital (GIAO) method.

Infrared (IR) Spectroscopy: Calculating the vibrational frequencies and their intensities, which correspond to the peaks in an experimental IR spectrum. These calculated frequencies are often scaled to better match experimental results. nih.gov

UV-Visible Spectroscopy: Using methods like Time-Dependent Density Functional Theory (TD-DFT) to calculate the energies of electronic transitions, which correspond to the absorption wavelengths in a UV-Vis spectrum.

While these computational techniques are well-established for pyridine-containing molecules and other organic compounds, nih.govtjnpr.org specific predicted spectroscopic data tables for this compound are not available in published research.

Stability, Degradation Pathways, and Storage Considerations for Research Samples

Factors Influencing Chemical Stability (e.g., thermal, photolytic, hydrolytic)

There is no available scientific literature detailing the susceptibility of S-pyridin-2-yl pyridine-2-sulfinothioate to common environmental factors that induce chemical degradation. Studies on its thermal stability, which would determine its resistance to heat-induced decomposition, have not been found. Similarly, information regarding its photolytic stability, or its tendency to degrade upon exposure to light, is absent from the current body of scientific knowledge. Furthermore, its hydrolytic stability, which would describe its reactivity with water across various pH levels, remains uninvestigated. Without such data, predicting the compound's shelf-life and handling requirements is not possible.

Identification and Characterization of Degradation Products

The absence of stability studies naturally leads to a lack of information on the potential degradation products of this compound.

Spectroscopic Analysis of Decomposition Products

No published research could be located that employs spectroscopic techniques, such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, or infrared (IR) spectroscopy, to identify the structures of molecules resulting from the degradation of this compound.

Chromatographic Separation of Degradation Mixtures

Similarly, there are no documented methods for the chromatographic separation of potential degradation mixtures of this compound. Techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC), which are essential for isolating and quantifying degradation products, have not been reported in the context of this specific sulfinothioate.

Kinetic Studies of Decomposition Pathways

A thorough search for kinetic data on the decomposition of this compound yielded no results.

Rate Constants and Activation Parameters

There is no available information on the rate constants or activation parameters (such as activation energy) for the decomposition of this compound under various conditions. This information would be crucial for understanding the speed at which it degrades and the energy barriers for these processes.

Influence of pH and Environmental Factors

The effect of pH and other environmental factors on the decomposition rate of this compound has not been documented. Such studies are vital for establishing optimal storage and handling conditions to ensure sample integrity for research purposes.

Strategies for Enhanced Stability in Research and Storage for this compound

The inherent reactivity of the thiosulfinate functional group necessitates careful consideration of storage and handling procedures to ensure the integrity of research samples of this compound. While specific stability data for this particular compound is not extensively documented in publicly available literature, general principles for enhancing the stability of thiosulfinates and related sulfur-containing heterocyclic compounds can be applied. These strategies focus on controlling environmental factors that are known to promote degradation.

Key factors influencing the stability of thiosulfinates include temperature, pH, light, and the presence of moisture and oxygen. The pyridine (B92270) moieties in this compound also contribute to its chemical properties and potential degradation pathways. Therefore, a multi-faceted approach to stabilization is recommended for maintaining the purity and activity of research samples over time.

Control of Environmental Conditions:

Proper storage is the most critical factor in preserving the stability of this compound. This involves stringent control over temperature, exposure to light, and atmospheric conditions.

Temperature: Like most thiosulfinates, this compound is expected to be susceptible to thermal decomposition. Lowering the storage temperature significantly reduces the rate of degradation reactions. For short-term storage, refrigeration is advisable, while long-term storage should ideally be at freezer temperatures.

Light: Exposure to ultraviolet (UV) light can induce photochemical degradation in many organic compounds, including those with heterocyclic rings like pyridine. To mitigate this, samples should always be stored in amber or opaque containers that block UV radiation.

Atmosphere: The presence of oxygen and moisture can facilitate oxidative and hydrolytic degradation pathways. Storing samples under an inert atmosphere, such as nitrogen or argon, can displace oxygen and minimize oxidative degradation. The use of desiccants within the storage container is also recommended to control humidity.

Below is an illustrative data table, based on general knowledge of thiosulfinate stability, to demonstrate the impact of storage temperature on sample degradation. It is important to note that this data is hypothetical and intended for illustrative purposes due to the absence of specific experimental data for this compound.

| Storage Temperature (°C) | Time (Months) | Purity (%) |

|---|---|---|

| 25 | 1 | 85 |

| 25 | 3 | 60 |

| 4 | 1 | 98 |

| 4 | 3 | 95 |

| -20 | 1 | >99 |

| -20 | 3 | 99 |

| -80 | 1 | >99 |

| -80 | 3 | >99 |

Solvent Selection and pH Control:

For research applications where this compound is handled in solution, the choice of solvent and the control of pH are paramount. Thiosulfinates are known to be most stable in a slightly acidic to neutral pH range (approximately 4.5 to 7.0) rsc.org. Both strongly acidic and alkaline conditions can catalyze decomposition.

The polarity of the solvent can also influence the degradation pathways of thiosulfinates. Therefore, the selection of an appropriate solvent system is crucial for experimental work. Aprotic, non-polar solvents are generally preferred for storage of stock solutions, as they are less likely to participate in degradation reactions. If aqueous solutions are necessary, they should be prepared fresh and buffered to an appropriate pH.

The following interactive table illustrates the hypothetical effect of pH on the stability of a thiosulfinate in an aqueous buffer at a constant temperature. This data is based on general trends observed for this class of compounds.

| pH of Solution | Time (Hours) | Remaining Compound (%) |

|---|---|---|

| 2.0 | 24 | 90 |

| 4.5 | 24 | 98 |

| 7.0 | 24 | 95 |

| 9.0 | 24 | 70 |

Handling Practices for Enhanced Stability:

In addition to storage and solvent considerations, proper handling techniques can minimize degradation of research samples.

Minimize Freeze-Thaw Cycles: For samples stored in a freezer, repeated freeze-thaw cycles should be avoided. It is best practice to aliquot stock solutions into smaller, single-use vials to prevent the need to thaw the entire sample for each experiment.

Inert Gas Blanketing: When handling the solid compound or preparing solutions, working under a blanket of inert gas can help to prevent exposure to atmospheric oxygen and moisture.

Use of Stabilizers: In some formulations, the addition of antioxidants or chelating agents may help to enhance stability, although the compatibility and potential for interference with downstream applications must be carefully evaluated.

By implementing these strategies, researchers can significantly improve the stability of this compound samples, ensuring the reliability and reproducibility of experimental results.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes with Improved Atom Economy and Sustainability

The advancement of organic synthesis is intrinsically linked to the principles of green chemistry, emphasizing the need for synthetic methods that are both efficient and environmentally benign. Future research on S-pyridin-2-yl pyridine-2-sulfinothioate should prioritize the development of novel synthetic routes that exhibit high atom economy and sustainability.

Key goals for future synthetic development should include:

Catalytic Oxidation: Investigating transition metal catalysts (e.g., based on Mo, W, V) for the selective oxidation of di(pyridin-2-yl) disulfide. mdpi.com

Reagentless Approaches: Exploring methods that minimize the use of auxiliary reagents, such as the direct reaction of precursors under solvent-free conditions. rsc.org

Flow Chemistry: Implementing continuous flow synthesis to enhance reaction control, improve safety, and facilitate scalable production.

The table below outlines a comparison between traditional and potential future sustainable synthetic approaches.

| Feature | Traditional Synthesis (e.g., Stoichiometric Oxidation) | Future Sustainable Synthesis (e.g., Catalytic Oxidation) |

| Oxidant | Stoichiometric (e.g., m-CPBA) | Catalytic with green oxidant (e.g., H₂O₂) |

| Atom Economy | Moderate to Low | High |

| Byproducts | Significant waste from oxidant | Minimal (e.g., water) |

| Scalability | Can be challenging | Often more amenable to scaling |

| Sustainability | Lower | Higher |

Exploration of Uncharted Reactivity Patterns and Transformation Potential

The sulfinothioate functional group is known for its unique reactivity, acting as a versatile sulfur transfer agent. However, the specific reactivity of this compound, influenced by the electronic properties of the two pyridine (B92270) rings, remains an open area for investigation.

Future research should systematically explore its reactions with a diverse range of nucleophiles and electrophiles. The pyridine nitrogen atoms can also play a crucial role, potentially modulating the reactivity of the S-S(O) bond through coordination or by acting as internal bases. This could lead to novel transformations not observed in simpler alkyl or aryl sulfinothioates.

Potential areas of exploration include:

Sulfenylation Reactions: Investigating the transfer of the pyridine-2-sulfenyl group to various nucleophiles (e.g., thiols, amines, carbanions) to synthesize a range of valuable organosulfur compounds.

Radical Chemistry: Probing the behavior of the S-S(O) bond under radical conditions to generate sulfur-centered radicals for applications in polymer chemistry or radical-mediated organic synthesis.

Rearrangement Reactions: Exploring the possibility of novel rearrangement reactions catalyzed by acids, bases, or transition metals, potentially leading to new heterocyclic scaffolds.

A systematic study of these reactivity patterns will not only expand the fundamental understanding of sulfinothioate chemistry but also broaden the synthetic utility of this compound as a versatile building block.

Expansion of Catalytic Applications Beyond Current Paradigms

Organosulfur compounds have found increasing use as ligands and catalysts in organic synthesis. thieme-connect.de The structure of this compound, possessing two nitrogen atoms and multiple sulfur atoms, presents an intriguing motif for the design of novel ligands for transition metal catalysis.

The pyridine rings can act as bidentate or monodentate ligands, coordinating to a metal center. The sulfinothioate group itself, with its soft sulfur atoms, could also interact with metal centers, potentially leading to unique catalytic activities. thieme-connect.de

Future research in this area could focus on:

Ligand Synthesis and Application: Using this compound as a ligand in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to explore its impact on catalytic efficiency and selectivity.

Oxidation Catalysis: Investigating the potential of its metal complexes to catalyze oxidation reactions, drawing parallels with other sulfur-containing catalysts used in sulfoxidation. mdpi.com

Asymmetric Catalysis: Designing chiral derivatives of this compound for use in asymmetric catalysis, a cornerstone of modern pharmaceutical synthesis.

The table below summarizes potential catalytic applications for investigation.

| Catalytic Application | Potential Role of this compound | Target Reactions |

| Cross-Coupling | As a ligand for Pd, Ni, or Cu catalysts. | Suzuki, Heck, C-N coupling, etc. |

| Oxidation | Formation of metal-sulfur active species. | Sulfide oxidation, epoxidation, etc. |

| Asymmetric Catalysis | As a chiral ligand scaffold. | Asymmetric hydrogenation, aldol (B89426) reactions, etc. |

Integration into Advanced Functional Materials and Nanotechnology (if applicable)

Organosulfur compounds have demonstrated significant utility in materials science and nanotechnology, particularly in the formation of self-assembled monolayers (SAMs) on noble metal surfaces. britannica.com The sulfur atoms in this compound could serve as anchor points for binding to surfaces like gold, silver, or copper.

The rigid and well-defined structure of the molecule, along with the functional pyridine rings, makes it an attractive candidate for creating ordered molecular layers with specific chemical and physical properties.

Emerging research directions in this domain include:

Self-Assembled Monolayers (SAMs): Studying the formation and properties of SAMs of this compound on gold and other surfaces for applications in nanoscale electronics, sensors, and corrosion inhibition. britannica.com

Functional Polymers: Incorporating the this compound moiety into polymer backbones or as a pendant group to create functional materials with unique redox, optical, or metal-binding properties.

Nanoparticle Functionalization: Using the compound to functionalize the surface of nanoparticles, thereby modifying their solubility, stability, and reactivity for applications in drug delivery or catalysis. nih.gov

Computational Design of Next-Generation Sulfinothioate Derivatives with Tailored Reactivity

Computational chemistry provides powerful tools for understanding and predicting molecular properties and reactivity. Future research should leverage these tools to guide the development of new sulfinothioate derivatives based on the this compound scaffold.

Density Functional Theory (DFT) and other computational methods can be used to:

Model Reactivity: Calculate reaction pathways and transition states to understand the mechanisms of its transformations and predict its reactivity with different substrates.

Design Novel Ligands: Simulate the coordination of derivatives with various transition metals to predict their stability and potential catalytic performance.

Tune Electronic Properties: Investigate the effect of substituting the pyridine rings with different functional groups on the electronic structure and reactivity of the sulfinothioate bond. This would allow for the in-silico design of molecules with tailored properties for specific applications, such as enhanced catalytic activity or optimized surface binding. mdpi.com

This computational-driven approach will accelerate the discovery and optimization of next-generation sulfinothioate derivatives, saving significant experimental time and resources.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for S-pyridin-2-yl Pyridine-2-sulfinothioate, and what factors influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via oxidation of pyridine-2-thiol derivatives using oxidizing agents like NaClO₂. Key factors include reaction time, temperature, and solvent polarity. For example, NaClO₂-mediated oxidation under acidic conditions (e.g., HCl) yields sulfonyl chlorides, which can be further functionalized. Reaction efficiency is influenced by steric hindrance at the pyridine nitrogen and the stability of intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR and Raman spectroscopy : Identify sulfur-oxygen and sulfur-sulfur vibrational modes (e.g., S=O stretching at 1050–1150 cm⁻¹, S–S at 500–600 cm⁻¹) .

- NMR : Use ¹H and ¹³C NMR to confirm pyridyl substituent positions and assess purity.

- HPLC with UV detection : Employ C18 columns and acetonitrile/water gradients to separate impurities. Reference standards (e.g., EP impurity C) can aid quantification .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature, humidity)?

- Methodological Answer : Stability studies should be conducted using accelerated degradation protocols (e.g., ICH guidelines). Monitor decomposition via HPLC and track mass loss via TGA. Pyridine-based sulfinothioates are prone to hydrolysis in humid environments; anhydrous storage at 4°C in amber vials is recommended. Degradation products may include sulfonic acids or disulfides .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data obtained using different refinement software (e.g., SHELX vs. Phenix)?

- Methodological Answer : Discrepancies often arise from weighting schemes or disorder modeling. Cross-validate results by:

- Comparing R-factors and electron density maps across software.

- Using SHELXL for high-resolution data due to its robust handling of anisotropic displacement parameters .

- Applying Hamilton’s R-factor ratio test to statistically validate model improvements .

Q. What strategies optimize the use of this compound in chiral sulfonamide synthesis?

- Methodological Answer :

- Chiral auxiliaries : Introduce enantioselectivity via (-)-menthol or binaphthyl-based catalysts during sulfonamide bond formation.

- Kinetic resolution : Use lipases or transition-metal catalysts to separate enantiomers.

- Monitor enantiomeric excess (ee) via chiral HPLC with amylose-based columns .

Q. How can computational methods (e.g., DFT, molecular dynamics) model the electronic structure and reactivity of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO) and nucleophilic sites.

- Molecular dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess conformational stability.

- Validate models against experimental X-ray or spectroscopic data .

Q. What analytical approaches detect trace impurities (e.g., disulfides or sulfonic acids) in synthesized batches?

- Methodological Answer :

- LC-MS/MS : Use electrospray ionization (ESI) in negative ion mode to detect sulfonic acid impurities (m/z 200–400 range).

- Ion chromatography : Quantify sulfate ions via conductivity detection.

- Reference standards : Cross-check against EP impurity C (disodium sulfate derivatives) for calibration .

Q. How should researchers design experiments to ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Pre-registration : Document protocols (e.g., reaction conditions, purification steps) in open-access repositories.

- Data transparency : Share raw crystallographic data (CIF files) and spectroscopic traces.

- Blind testing : Validate synthetic routes and analytical methods across independent labs.

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.